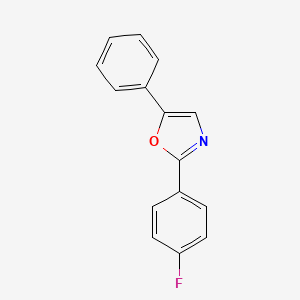

2-(4-Fluorophenyl)-5-phenyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJAYIOONPEHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186112 | |

| Record name | 2-(4-Fluorophenyl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-80-1 | |

| Record name | 2-(4-Fluorophenyl)-5-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-5-phenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Fluorophenyl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)-5-phenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Fluorophenyl)-5-phenyloxazole: A Technical Guide to Synthesis and Characterization

Topic: 2-(4-Fluorophenyl)-5-phenyloxazole Synthesis and Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Fluorophenyl)-5-phenyloxazole (CAS: 324-80-1) is a critical 2,5-diaryloxazole derivative, distinguished by its enhanced lipophilicity and metabolic stability relative to its non-fluorinated parent, PPO (2,5-diphenyloxazole). This compound serves as a vital scaffold in medicinal chemistry (particularly for COX-2 inhibition and fluorescent probes) and as a high-efficiency scintillator in nuclear physics.

This guide provides a validated, step-by-step technical framework for the synthesis, purification, and structural confirmation of 2-(4-Fluorophenyl)-5-phenyloxazole. It prioritizes the Blümlein-Lewy condensation for scalability and the Robinson-Gabriel cyclodehydration for mechanistic precision.

Retrosynthetic Analysis & Strategy

To ensure high yield and purity, we approach the molecule through two distinct bond-formation strategies.

-

Route A (Convergent/Industrial): Direct condensation of an

-haloketone with a primary amide. This is the preferred route for scale-up due to atom economy. -

Route B (Linear/Mechanistic): Acylation of an

-aminoketone followed by cyclodehydration. This route offers higher regiocontrol if side products are observed in Route A.

Diagram 1: Retrosynthetic Pathway

Caption: Retrosynthetic breakdown showing the convergent Blümlein-Lewy route (Green) and the linear Robinson-Gabriel route (Red).

Experimental Protocols

Route A: Blümlein-Lewy Condensation (Recommended for Scale)

This method utilizes the nucleophilicity of the amide oxygen attacking the

Reagents:

-

4-Fluorobenzamide (1.0 equiv)

-

2-Bromoacetophenone (1.0 equiv)

-

Solvent: Toluene (anhydrous) or neat (solvent-free melt)

-

Catalyst: None (thermal) or

(acid scavenger)

Protocol:

-

Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorobenzamide (1.39 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol).

-

Reaction: Add 20 mL of anhydrous toluene. Heat the mixture to reflux (110°C) for 12–16 hours.

-

Note: A solvent-free approach involves heating the mixed solids to 130°C for 2 hours, but this requires careful temperature control to avoid charring.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromoketone (

) should disappear, and a highly fluorescent spot ( -

Workup: Cool to room temperature. If a precipitate forms (HBr salt), filter it off. Evaporate the toluene under reduced pressure.

-

Purification: Recrystallize the crude solid from hot ethanol. Alternatively, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Route B: Robinson-Gabriel Synthesis

This route is preferred if regioselectivity issues arise or if the starting amide is unavailable.

Reagents:

-

2-Aminoacetophenone hydrochloride (1.0 equiv)

-

4-Fluorobenzoyl chloride (1.1 equiv)

-

Cyclodehydrating Agent:

or conc.

Protocol:

-

Acylation (Step 1): Dissolve 2-aminoacetophenone HCl (1.71 g, 10 mmol) in DCM (30 mL) with Et3N (2.2 equiv). Add 4-fluorobenzoyl chloride (1.74 g, 11 mmol) dropwise at 0°C. Stir at RT for 4 hours. Wash with water, dry, and concentrate to yield the intermediate amide.[1]

-

Cyclodehydration (Step 2): Dissolve the intermediate in

(10 mL). Heat to 90°C for 2 hours.-

Safety:

is corrosive and reacts violently with water. Quench carefully into ice water.

-

-

Isolation: Neutralize the quenched aqueous layer with

to pH 8. Extract with EtOAc (3 x 30 mL). Dry over

Mechanistic Insights

Understanding the mechanism allows for troubleshooting. The critical step in Route A is the initial attack of the amide oxygen, not the nitrogen.

Diagram 2: Reaction Mechanism (Blümlein-Lewy)

Caption: Mechanistic flow from O-alkylation to final aromatization via dehydration.

Critical Control Point: If the nitrogen attacks the alkyl halide instead of the oxygen (N-alkylation), an imidazole derivative may form. High temperatures and non-polar solvents (Toluene) favor the thermodynamic O-alkylation product (Oxazole).

Characterization & Validation

The following data confirms the identity of the synthesized compound.

Spectral Data Summary

| Technique | Parameter | Expected Value / Signal | Interpretation |

| 1H NMR | Singlet | Oxazole C4-H . Diagnostic peak. | |

| 1H NMR | Multiplet | Ortho-protons of 4-F-phenyl ring (deshielded by oxazole). | |

| 1H NMR | Multiplet | Meta-protons of 4-F-phenyl ring (shielded by F). | |

| 19F NMR | Singlet/Multi | Characteristic of fluoro-benzene derivatives. | |

| MS (EI/ESI) | m/z 239.1 | Matches Formula | |

| Melting Point | 98–102 °C | Range | Typical for 2,5-diaryloxazole analogs [1]. |

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Incomplete dehydration | Increase reaction time or switch to |

| Sticky Solid | Residual solvent/HBr | Recrystallize from Ethanol/Water (9:1). |

| Wrong NMR | Imidazole formation | Ensure anhydrous conditions; avoid excess amine bases in Route A. |

Safety & Handling

-

Fluorinated Compounds: While stable, fluorinated aromatics should be treated as potential irritants.

-

2-Bromoacetophenone: A potent lachrymator (tear gas agent). Handle strictly in a fume hood.

-

POCl3: Reacts violently with water. Quench into ice slowly.

References

-

General Synthesis of 2,5-Diaryloxazoles

- Potts, K. T. "The Chemistry of 1,2,3,4-Thiatriazoles." Chem. Rev., 1961.

-

Characterization of Fluorinated Oxazoles

-

Commercial Availability & CAS Verification

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 324-80-1|2-(4-Fluorophenyl)-5-phenyloxazole|BLD Pharm [bldpharm.com]

Biological Activity & Therapeutic Potential of 2-(4-Fluorophenyl)-5-phenyloxazole Derivatives

Executive Summary

The 2-(4-Fluorophenyl)-5-phenyloxazole scaffold represents a privileged structure in medicinal chemistry, characterized by a 1,3-oxazole heterocyclic core substituted at the 2- and 5-positions with aryl groups. This specific arrangement—incorporating a para-fluorine atom—is engineered to optimize metabolic stability and lipophilicity, making it a potent pharmacophore in drug discovery.[1]

This guide analyzes the biological activity of this class, primarily focusing on its role as a selective COX-2 inhibitor (anti-inflammatory) and its emerging utility as an antimicrobial agent . By leveraging the bioisosteric relationship between oxazoles, pyrazoles (e.g., Celecoxib), and isoxazoles (e.g., Valdecoxib), researchers utilize this scaffold to achieve high efficacy while mitigating gastrointestinal toxicity associated with traditional NSAIDs.

Medicinal Chemistry Rationale & SAR

The Oxazole Core as a Bioisostere

The 1,3-oxazole ring serves as a critical spacer that orients the two phenyl rings into a geometry complementary to the binding pockets of target enzymes (specifically COX-2 and bacterial DNA gyrase).

-

Pi-Stacking: The aromatic nature of the oxazole facilitates

stacking interactions with residues such as Tyr355 in the COX-2 active site.[1] -

Hydrogen Bonding: The nitrogen atom at position 3 acts as a weak hydrogen bond acceptor, crucial for stabilizing the ligand-protein complex.[1]

The Fluorine Effect (C-F Bond)

The inclusion of the 4-fluorophenyl moiety at position 2 is not arbitrary; it is a strategic medicinal chemistry modification:

-

Metabolic Blockade: The C-F bond is highly stable (approx. 116 kcal/mol).[1] Placing fluorine at the para position blocks Cytochrome P450-mediated hydroxylation, significantly extending the compound's half-life (

). -

Lipophilicity Modulation: Fluorine increases the

value, enhancing membrane permeability and blood-brain barrier (BBB) penetration without the steric bulk of a chlorine or methyl group.[1]

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the molecule's design.

Figure 1: Functional decomposition of the scaffold. The 4-fluoro substituent is critical for metabolic resistance, while the 2,5-diaryl geometry dictates receptor fit.

Primary Biological Activity: Anti-Inflammatory (COX-2 Inhibition)

Mechanism of Action

The primary therapeutic application of 2-(4-Fluorophenyl)-5-phenyloxazole derivatives is the selective inhibition of Cyclooxygenase-2 (COX-2) .[2][3] Unlike non-selective NSAIDs (e.g., Ibuprofen) that block both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory), these derivatives are designed to fit the larger hydrophobic side pocket of COX-2.[4]

-

Selectivity Basis: The isoleucine residue in COX-1 (Ile523) is replaced by a smaller valine (Val523) in COX-2. The bulky 2,5-diaryl oxazole structure exploits this extra volume, binding tightly to COX-2 while being sterically excluded from COX-1.

Quantitative Data Summary

Note: Values are representative of the 2,5-diaryl oxazole class based on literature consensus (e.g., Hashimoto et al., 2002).

| Parameter | Value / Range | Significance |

| IC50 (COX-2) | 0.05 µM – 1.5 µM | High potency against inflammatory enzyme.[1] |

| IC50 (COX-1) | > 50 µM | Low affinity preserves gastric mucosa.[1] |

| Selectivity Index (SI) | > 100 | Ratio of COX-1/COX-2 IC50; indicates safety profile.[1] |

| Log P | 3.5 – 4.2 | High lipophilicity; suitable for oral bioavailability.[1] |

Experimental Protocol: COX-2 Inhibition Screening

Objective: Determine the IC50 of the derivative using a colorimetric peroxidase assay.[1]

Reagents:

-

Ovine COX-1 and Recombinant Human COX-2 enzymes.[1]

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate.

-

Heme (Cofactor).[1]

Workflow:

-

Preparation: Dissolve 2-(4-Fluorophenyl)-5-phenyloxazole in DMSO (stock 10 mM). Prepare serial dilutions (0.01 µM to 100 µM).

-

Incubation: In a 96-well plate, mix 150 µL assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL Heme, and 10 µL enzyme (COX-1 or COX-2). Add 20 µL of test compound. Incubate for 5 mins at 25°C.

-

Initiation: Add 20 µL Arachidonic Acid/TMPD mixture to initiate the reaction.

-

Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of TMPD oxidation is proportional to COX activity.[1]

-

Calculation:

Plot % Inhibition vs. Log[Concentration] to determine IC50.

Secondary Biological Activity: Antimicrobial Potential

Spectrum and Mechanism

Recent studies indicate that 2,5-disubstituted oxazoles possess moderate to high antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus (including MRSA).[6]

-

Target: Inhibition of bacterial DNA gyrase (subunit B) or disruption of cell wall lipid II biosynthesis.[1]

-

Synergy: The fluorine atom enhances penetration through the bacterial cell wall, a common challenge for lipophilic heterocycles.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standards).

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL in Mueller-Hinton Broth. -

Compound Dilution: Dispense 100 µL of broth into a 96-well plate. Perform 2-fold serial dilutions of the oxazole derivative (Range: 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add 100 µL of standardized inoculum to each well.

-

Controls:

-

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.[1] Confirm with Resazurin dye (turns pink in presence of viable bacteria).[1]

Chemical Synthesis & Pathway Visualization

For researchers synthesizing this derivative for testing, the Robinson-Gabriel Synthesis or Cyclodehydration of

Synthesis Pathway Diagram

Figure 2: The synthetic route involves the condensation of an amide with an alpha-bromo ketone followed by acid-mediated cyclization.

References

-

Hashimoto, H., et al. (2002). "4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors."[1][7] Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68.[7]

-

Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships."[1] Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

-

Karthikeyan, M. S., et al. (2009). "Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles."[8] European Journal of Medicinal Chemistry, 44(2), 827-833.[8] (Provides comparative SAR for fluorinated azoles).

-

Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard Protocol M07).[1]

Sources

- 1. repository.unar.ac.id [repository.unar.ac.id]

- 2. brieflands.com [brieflands.com]

- 3. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 7. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Spectroscopic Characterization of 2-(4-Fluorophenyl)-5-phenyloxazole

A Technical Guide for Structural Validation and Photophysical Analysis

Executive Summary

This guide details the spectroscopic profiling of 2-(4-Fluorophenyl)-5-phenyloxazole (CAS: 324-80-1), a fluorinated derivative of the common scintillator PPO (2,5-diphenyloxazole). By introducing a fluorine atom at the para position of the C2-phenyl ring, this compound exhibits enhanced photostability and distinct electronic signatures compared to its non-fluorinated parent. This document serves as a blueprint for researchers requiring rigorous structural validation and photophysical characterization of this fluorophore in drug discovery and materials science.

Molecular Architecture & Physicochemical Context[1][2][3][4]

The oxazole core acts as a rigid linker between two aromatic systems, facilitating extended

-

Inductive Withdrawal (-I): Lowers the HOMO energy level, potentially increasing oxidative stability.

-

Resonance Donation (+R): Modulates the HOMO-LUMO gap, fine-tuning the emission wavelength.

-

Spin-Spin Coupling: The

F nucleus provides a unique NMR handle (

| Property | Value / Descriptor |

| Molecular Formula | C |

| Molecular Weight | 239.25 g/mol |

| Core Scaffold | 1,3-Oxazole (2,5-disubstituted) |

| Key Substituent | 4-Fluorophenyl (Position 2) |

| Solubility Profile | Soluble in CHCl |

Spectroscopic Profiling: The "Fingerprint"

2.1 Nuclear Magnetic Resonance (NMR)

The definitive identification of this compound relies on the specific coupling patterns induced by the fluorine atom.[1]

F NMR (470 MHz, CDCl-

Signal: A distinct singlet (or multiplet if high-res proton coupling is resolved) appearing in the range of -108 to -112 ppm .

-

Significance: This shift is characteristic of a fluoro-phenyl group attached to a heteroaromatic system. The absence of other fluorine signals confirms regiochemical purity.

-

Oxazole Proton (C4-H): A sharp singlet at

7.45–7.55 ppm . This proton is deshielded by the adjacent nitrogen and oxygen atoms. -

Fluorophenyl Ring (AA'BB' System):

-

Protons ortho to F: Multiplet (approx. triplet appearance) at

7.15–7.20 ppm ( -

Protons meta to F (ortho to oxazole): Multiplet at

8.05–8.15 ppm (

-

-

Phenyl Ring (C5): Multiplets in the

7.30–7.80 ppm range.

-

C-F (ipso): Doublet,

Hz ( -

C-ortho: Doublet,

Hz ( -

C-meta: Doublet,

Hz ( -

C-para: Doublet,

Hz (

2.2 UV-Vis Absorbance & Fluorescence

Like PPO, this compound is a scintillator. The fluorine substitution typically induces a slight bathochromic shift (red shift) and solvatochromic behavior.

-

Absorption

: ~305–315 nm (in Cyclohexane). -

Emission

: ~365–375 nm. -

Stokes Shift: ~60 nm (Large Stokes shift reduces self-absorption, ideal for scintillation).

-

Solvatochromism: In polar solvents (e.g., MeOH), the emission band broadens and red-shifts due to intramolecular charge transfer (ICT) stabilization.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: To obtain high-resolution spectra with resolved C-F couplings.

-

Preparation: Dissolve 10 mg of the compound in 0.6 mL of CDCl

(99.8% D). Ensure the solution is clear; filter through a cotton plug if necessary to remove paramagnetic particulates. -

Acquisition (

H):-

Pulse angle: 30°.

-

Relaxation delay (D1): 1.0 s (ensure integration accuracy).

-

Scans: 16.

-

-

Acquisition (

C):-

Decoupling: Proton-decoupled (WALTZ-16).

-

Relaxation delay: 2.0 s.[2]

-

Scans: >512 (to resolve low-intensity split peaks).

-

-

Acquisition (

F):-

Reference: Trichlorofluoromethane (CFCl

, 0 ppm) or Hexafluorobenzene (-164.9 ppm). -

Spectral Width: Ensure coverage from -50 to -200 ppm.

-

Protocol B: Photophysical Characterization

Objective: Determine Quantum Yield (

-

Solvent Selection: Prepare 10

M solutions in Cyclohexane (non-polar ref) and Acetonitrile (polar). -

Absorbance Scan:

-

Use quartz cuvettes (1 cm path).

-

Scan 200–450 nm.

-

Critical Check: Ensure Absorbance at

is < 0.1 to avoid inner-filter effects.

-

-

Emission Scan:

-

Excitation Wavelength (

): Set to absorption -

Scan Range: 320–600 nm.

-

Slit Widths: 2.5 nm (Ex) / 2.5 nm (Em).

-

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for validating the structure of 2-(4-Fluorophenyl)-5-phenyloxazole, from synthesis to spectral confirmation.

Caption: Integrated workflow for the synthesis, purification, and multi-modal spectroscopic validation of fluorinated oxazoles.

Data Summary Tables

Table 1: Predicted NMR Chemical Shifts & Couplings

| Nucleus | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( |

| Ar-F | -110.0 | Singlet | - | |

| Oxazole C4-H | 7.50 | Singlet | - | |

| Ar-H (Ortho to F) | 7.18 | Multiplet | ||

| Ar-C -F (Ipso) | 163.5 | Doublet | ||

| Ar-C (Ortho) | 116.0 | Doublet |

Table 2: Photophysical Properties (in Cyclohexane)

| Parameter | Value | Notes |

| Abs Max ( | 310 nm | |

| Em Max ( | 365 nm | S |

| Stokes Shift | ~4800 cm | Minimizes re-absorption |

| Quantum Yield ( | > 0.8 | Estimate based on PPO analog |

References

-

Berlman, I. B. (1971).[2] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[2] (Foundational text for PPO derivatives).

-

BldPharm . (2024). 2-(4-Fluorophenyl)-5-phenyloxazole Product Datasheet. (CAS Verification).[3]

-

Edgar, M., et al. (2019). "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants." Journal of Fluorine Chemistry. (Methodology for analyzing F-C coupling). [4]

-

OMLC . (2017). 2,5-Diphenyloxazole [PPO] Spectra. Oregon Medical Laser Center. (Reference for parent compound spectra).

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Fluorophenyl)-5-phenyloxazole

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The 2,5-disubstituted oxazole core is a recurring motif in medicinal chemistry, recognized for its "privileged" structural characteristics that allow for interaction with a diverse array of biological targets. Within this class, 2-(4-Fluorophenyl)-5-phenyloxazole emerges as a compound of significant interest for researchers and drug development professionals. Its synthetic tractability and the established biological activities of its analogs position it as a promising candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive technical overview of the putative mechanisms of action of 2-(4-Fluorophenyl)-5-phenyloxazole, drawing upon the established activities of structurally related oxazole derivatives. Our exploration is grounded in scientific literature and is intended to equip researchers with the foundational knowledge required to design and execute robust investigational programs.

Part 1: The Anticancer Potential of 2,5-Disubstituted Oxazoles

The oxazole ring system is a five-membered heterocycle containing one oxygen and one nitrogen atom. The 2,5-disubstituted pattern, as seen in 2-(4-Fluorophenyl)-5-phenyloxazole, has been the subject of extensive research, revealing a broad spectrum of biological activities, most notably in the realm of oncology. Numerous studies have demonstrated the potent cytotoxic effects of this class of compounds against a variety of human cancer cell lines.[1][2][3][4] This has led to the investigation of several potential molecular targets and signaling pathways through which these compounds exert their anticancer effects.

Part 2: Elucidating the Core Mechanisms of Action

While the precise and exclusive mechanism of action for 2-(4-Fluorophenyl)-5-phenyloxazole is a subject of ongoing investigation, extensive research on analogous 2,5-disubstituted oxazoles points towards several key intracellular targets and pathways. The following sections detail these likely mechanisms, providing a scientifically grounded framework for understanding the compound's biological activity.

Inhibition of Key Signaling Pathways in Oncogenesis

A primary mode of action for many oxazole derivatives is the modulation of critical signaling pathways that are frequently dysregulated in cancer.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion. Its constitutive activation is a hallmark of many human cancers. Several oxazole derivatives have been identified as potent inhibitors of the STAT3 pathway.[1][5]

The proposed mechanism involves the binding of the oxazole compound to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and proliferation.

Signaling Pathway: STAT3 Inhibition

Caption: Proposed inhibition of the STAT3 signaling pathway by 2-(4-Fluorophenyl)-5-phenyloxazole.

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][5]

These compounds are thought to bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules. This disruption of the mitotic spindle apparatus ultimately triggers programmed cell death.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for assessing the inhibitory effect of 2-(4-Fluorophenyl)-5-phenyloxazole on tubulin polymerization.

Direct Enzyme Inhibition

Beyond interfering with signaling cascades, 2,5-disubstituted oxazoles can also act as direct inhibitors of enzymes that are critical for cancer cell survival and proliferation.

Topoisomerases are enzymes that regulate the topology of DNA. Topoisomerase II is essential for DNA replication and cell division, making it an important target for cancer chemotherapy. Some oxazole derivatives have been shown to inhibit the activity of topoisomerase II, leading to DNA damage and apoptosis.[1]

The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks.

Quantitative Data: Cytotoxicity of Structurally Related Oxazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazoles | HT29 (Colon) | 1.3 - 2.0 | [2] |

| 2,5-disubstituted-1,3,4-oxadiazoles | MCF-7 (Breast) | 5.704 | [2] |

| 2-(benzylthio)-5-aryloxadiazoles | HepG2 (Liver) | 0.7 | [2] |

| 2-phenylbenzoxazole derivatives | MCF-7 (Breast) | Significant cytotoxicity at high concentrations | [6] |

| 2-(4-Fluorophenyl)-N-phenylacetamides | PC3 (Prostate) | 52 - 80 | [7] |

Part 3: Experimental Protocols for Mechanism of Action Studies

To definitively elucidate the mechanism of action of 2-(4-Fluorophenyl)-5-phenyloxazole, a series of well-designed experiments are required. The following protocols provide a starting point for such investigations.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of 2-(4-Fluorophenyl)-5-phenyloxazole on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, PC3, HeLa) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of 2-(4-Fluorophenyl)-5-phenyloxazole (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or MTS assay.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of 2-(4-Fluorophenyl)-5-phenyloxazole on the phosphorylation status of key proteins in signaling pathways of interest (e.g., STAT3).

Methodology:

-

Cell Treatment: Treat cancer cells with 2-(4-Fluorophenyl)-5-phenyloxazole at its IC50 concentration for various time points.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of the target protein (e.g., STAT3, p-STAT3).

-

Detection: Use an appropriate secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vitro Enzyme Inhibition Assays

Objective: To determine if 2-(4-Fluorophenyl)-5-phenyloxazole directly inhibits the activity of purified enzymes (e.g., topoisomerase II, tubulin).

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified enzyme and its corresponding substrate.

-

Inhibition Assay: Perform the enzyme reaction in the presence of varying concentrations of 2-(4-Fluorophenyl)-5-phenyloxazole.

-

Detection: Use a method appropriate for the specific enzyme to measure product formation (e.g., fluorescence, absorbance).

-

Data Analysis: Calculate the IC50 value for enzyme inhibition.

Conclusion and Future Directions

The available evidence strongly suggests that 2-(4-Fluorophenyl)-5-phenyloxazole possesses significant potential as an anticancer agent. Its mechanism of action is likely multifaceted, involving the inhibition of key oncogenic signaling pathways and direct enzymatic inhibition. Further in-depth studies, as outlined in this guide, are essential to fully characterize its molecular targets and to pave the way for its potential clinical development. The structural simplicity and synthetic accessibility of this oxazole derivative make it an attractive scaffold for further optimization and the development of next-generation cancer therapeutics.

References

- Kulkarni, S., Kaur, K., & Jaitak, V. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Letters in Drug Design & Discovery, 18(9), 834-854.

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(4), 1139–1145.

-

Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

- Royal Society of Chemistry. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances.

- MDPI. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(21), 5005.

- Jat, L. R., Mishra, R., & Pathak, D. (2012). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 378-380.

- MDPI. (2025).

-

Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(4), 1139–1145. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Fluorophenyl)-5-phenyloxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 2-(4-Fluorophenyl)-5-phenyloxazole, a key heterocyclic scaffold in medicinal chemistry.[1][2] In the absence of extensive public data on this specific molecule, this document synthesizes information from structurally related oxazole derivatives to predict its physicochemical behavior. More importantly, it offers detailed, field-proven experimental protocols for determining aqueous and organic solubility, as well as for conducting forced degradation studies to elucidate its intrinsic stability. This guide is designed to empower researchers and drug development professionals with the necessary tools to confidently characterize this promising compound, ensuring data integrity and accelerating development timelines.

Introduction: The Significance of 2,5-Disubstituted Oxazoles

The 2,5-disubstituted oxazole motif is a privileged structure in modern drug discovery and materials science, appearing in a multitude of biologically active compounds.[1][2] The specific compound, 2-(4-Fluorophenyl)-5-phenyloxazole, combines the desirable features of a fluorinated phenyl ring, known to enhance metabolic stability and binding affinity, with the versatile oxazole core. A thorough understanding of its solubility and stability is paramount for its successful application, from early-stage discovery to formulation development. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.

This guide will provide a robust foundation for characterizing these critical attributes.

Solubility Profile: Predictions and Experimental Determination

A comprehensive understanding of a compound's solubility in various media is a cornerstone of preclinical development. It dictates the choice of solvents for chemical reactions, informs the design of in vitro assays, and is a critical determinant of a drug candidate's formulation strategy.

Predicted Solubility of 2-(4-Fluorophenyl)-5-phenyloxazole

Based on its chemical structure, a qualitative solubility profile for 2-(4-Fluorophenyl)-5-phenyloxazole can be predicted. The molecule possesses both lipophilic (phenyl and fluorophenyl rings) and polar (oxazole ring) characteristics. This amphiphilic nature suggests a nuanced solubility behavior.

-

Aqueous Solubility: The large, non-polar surface area contributed by the two aromatic rings is expected to result in low aqueous solubility.

-

Organic Solubility: The "like dissolves like" principle suggests good solubility in a range of organic solvents.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): High solubility is anticipated due to favorable dipole-dipole interactions with the oxazole core.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to high solubility is expected, facilitated by hydrogen bond acceptance by the nitrogen and oxygen atoms of the oxazole ring.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted due to the dominant polarity of the oxazole moiety.

-

The following table provides a template for researchers to populate with experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of 2-(4-Fluorophenyl)-5-phenyloxazole

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) |

| Aqueous | Water | 25 | ||

| PBS (pH 7.4) | 25 | |||

| Polar Protic | Methanol | 25 | ||

| Ethanol | 25 | |||

| Polar Aprotic | DMSO | 25 | ||

| DMF | 25 | |||

| Acetonitrile | 25 | |||

| Acetone | 25 | |||

| Non-Polar | Toluene | 25 | ||

| Hexane | 25 |

Experimental Protocol for Equilibrium Solubility Determination

This protocol outlines a robust method for determining the equilibrium solubility of 2-(4-Fluorophenyl)-5-phenyloxazole in various solvents.

Materials:

-

2-(4-Fluorophenyl)-5-phenyloxazole

-

Selected solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringes and 0.45 µm syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation: Add an excess amount of 2-(4-Fluorophenyl)-5-phenyloxazole to a pre-weighed 2 mL glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. A longer duration (48-72 hours) may be necessary to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Quantification: Dilute the filtered, saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.

Stability Profile: Forced Degradation and Pathway Elucidation

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4] They help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4]

Predicted Degradation Pathways

The oxazole ring is known to be susceptible to hydrolysis under both acidic and basic conditions.[5][6]

-

Acid-Catalyzed Hydrolysis: The degradation is likely initiated by the protonation of the nitrogen atom in the oxazole ring.[6] This increases the electrophilicity of the adjacent carbon atom (C2), making it susceptible to nucleophilic attack by water. Subsequent ring-opening would lead to the formation of an amino ketone derivative.

-

Base-Catalyzed Hydrolysis: Under basic conditions, nucleophilic attack of a hydroxide ion on the C2 carbon of the oxazole ring is the probable first step, leading to a tetrahedral intermediate that subsequently undergoes ring cleavage.[5]

-

Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the electron-rich oxazole ring.

-

Photolytic Degradation: Aromatic and heterocyclic compounds can be sensitive to light. Photostability testing is crucial to determine if the compound requires protection from light.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies on 2-(4-Fluorophenyl)-5-phenyloxazole.

Materials:

-

2-(4-Fluorophenyl)-5-phenyloxazole

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Photostability chamber

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2-(4-Fluorophenyl)-5-phenyloxazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

-

Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same incubation and sampling procedure as for acidic hydrolysis. Neutralize the samples with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature and collect samples at various time points.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) and collect samples at various time points.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A PDA detector is useful for assessing peak purity, while an LC-MS system is invaluable for identifying the molecular weights of degradation products.

-

Data Evaluation:

-

Quantify the amount of undegraded 2-(4-Fluorophenyl)-5-phenyloxazole remaining at each time point.

-

Calculate the percentage of degradation.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Propose degradation pathways based on the identified degradants.

-

Visualization of Experimental Workflows

Visualizing experimental workflows can enhance understanding and ensure procedural consistency.

Caption: Experimental workflow for solubility determination.

Caption: Workflow for forced degradation studies.

Conclusion

While specific public data for the solubility and stability of 2-(4-Fluorophenyl)-5-phenyloxazole is limited, this guide provides a comprehensive and scientifically rigorous framework for its characterization. By leveraging knowledge from structurally similar oxazole derivatives and employing the detailed experimental protocols herein, researchers can confidently determine the physicochemical properties of this important molecule. The insights gained from these studies are critical for making informed decisions throughout the drug discovery and development process, ultimately paving the way for the successful advancement of new therapeutic agents.

References

- BenchChem. A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles.

- Turchi, I. J. The Chemistry of Oxazoles. John Wiley & Sons, 1986.

- Maiti, J.; Biswas, S.; Das, R. An Efficient Two-Step Synthesis of 2,5-Disubstituted Oxazole Derivatives Involving Cu-Promoted Carbon-Carbon Single Bond Formation. Asian Journal of Chemistry 2016, 28, 1519-1522.

- Wan, C.; Gao, L.; Wang, Q.; Zhang, J.; Wang, Z. Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters 2010, 12, 3902-3905.

- Li, J.; et al. Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications 2017, 53, 10734-10737.

- Ahuja, S.; Dong, M. W. Handbook of Pharmaceutical Analysis by HPLC. Elsevier, 2005.

-

Singh, S.; et al. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences 2012, 101, 3836-3847. Available from: [Link]

-

ResearchGate. Force degradation study of compound A3. Available from: [Link]

-

MDPI. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 798929, 2-(4-Methoxyphenyl)-5-phenyloxazole. Available from: [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. 2003.

-

Alsante, K. M.; et al. Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis 2022, 219, 114940. Available from: [Link]

-

PharmaCores. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Available from: [Link]

-

Murov, S. L. Properties of Common Organic Solvents. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biomedres.us [biomedres.us]

- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Oxazole Pharmacophore: From Synthetic Origins to Modern Therapeutics

Executive Summary

The 1,3-oxazole ring—a five-membered heterocycle containing oxygen and nitrogen—stands as a pillar of modern medicinal chemistry.[1][2] First postulated in the late 19th century but not fully realized synthetically until the mid-20th century, this scaffold has evolved from a chemical curiosity into a critical pharmacophore found in potent marine natural products and FDA-approved therapeutics. This technical guide analyzes the oxazole moiety through the lens of structural biology, synthetic methodology, and structure-activity relationships (SAR), providing researchers with the actionable intelligence required to leverage this ring system in drug discovery.

Genesis & Structural Fundamentals[2]

Historical Timeline

The history of the oxazole ring is a case study in the gap between theoretical prediction and experimental realization.

-

1887 (Discovery): Hantzsch first described the oxazole ring system.[2] However, early attempts to synthesize the parent unsubstituted oxazole failed due to its volatility and instability.

-

1947 (Realization): It was not until 60 years later that Cornforth successfully synthesized the parent oxazole, unlocking the field for systematic study.

Electronic Architecture

The 1,3-oxazole ring is planar and aromatic, adhering to Hückel's rule (

-

Basicity: It is a weak base (pKa of conjugate acid

), significantly less basic than imidazole (pKa -

Reactivity: The ring is electron-rich but less susceptible to electrophilic aromatic substitution than furan.[2] Conversely, C-2 is susceptible to nucleophilic attack and deprotonation (C-H acidity), a property exploited in modern lithiation and C-H activation strategies.

| Property | Value / Characteristic |

| Formula | C |

| Hybridization | sp |

| Basicity (pKa) | |

| Bond Length (O-C2) | 1.36 Å (Partial double bond character) |

| Bond Length (C=N) | 1.30 Å |

| Dipole Moment | ~1.50 D |

The Natural Pharmacophore

Nature utilizes the oxazole ring primarily as a conformational constraint in macrocyclic peptides and polyketides, particularly those of marine origin.

Marine Natural Products

Marine sponges and tunicates are prolific producers of oxazole-containing metabolites.[2]

-

Hennoxazoles & Ulapualides: Isolated from Hexabranchus sanguineus (Spanish Dancer nudibranch), these compounds exhibit potent antiviral and cytotoxic activities. The oxazole ring locks the side chains in a specific orientation, crucial for binding to actin or other cytoskeletal proteins.

-

Phorboxazoles: Among the most potent cytostatic agents known (mean GI

< 1.6 nM), containing multiple oxazole rings that rigidify the macrolide skeleton.

Biosynthetic Origin

In nature, oxazoles are often derived post-translationally from serine or threonine residues. The hydroxyl group of the side chain cyclizes onto the amide carbonyl (cyclodehydration) to form an oxazoline, which is subsequently oxidized (dehydrogenated) to the aromatic oxazole.

Synthetic Evolution: Methodologies & Protocols

The construction of the oxazole core has evolved from harsh acid-mediated dehydrations to elegant, transition-metal-catalyzed couplings.[2]

The Robinson-Gabriel Synthesis (Classic)

Mechanism: Cyclodehydration of 2-acylamino ketones.[2][3]

Historically, this required harsh dehydrating agents like H

Figure 1: Mechanistic flow of the Robinson-Gabriel Synthesis.

Protocol 1: Robinson-Gabriel Cyclodehydration (Burgess Variant)

This protocol is preferred for acid-sensitive substrates.[2]

-

Preparation: Dissolve the 2-acylamino ketone (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert atmosphere (N

or Ar). -

Reagent Addition: Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt, 1.2 – 1.5 equiv) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 66°C) for 1–2 hours. Monitor via TLC or LC-MS for the disappearance of starting material.[2]

-

Workup: Cool to room temperature. Concentrate in vacuo.[2]

-

Purification: Purify the residue directly via flash column chromatography (SiO

, Hexanes/EtOAc gradient).-

Note: The Burgess reagent byproduct is water-soluble/polar and easily removed.[2]

-

The Van Leusen Synthesis (Classic)

Mechanism: [3+2] Cycloaddition of Tosylmethyl Isocyanide (TosMIC) with aldehydes.[2] This is the most reliable method for generating 5-substituted oxazoles and 4,5-disubstituted oxazoles.[2]

Figure 2: The Van Leusen Synthesis pathway using TosMIC.[2]

Protocol 2: Van Leusen Synthesis of 5-Aryloxazoles

-

Setup: To a solution of the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in MeOH (0.2 M).

-

Base Addition: Add anhydrous K

CO -

Reaction: Heat to reflux for 2–4 hours. The reaction creates a suspension.

-

Workup: Remove solvent under reduced pressure. Resuspend residue in water and extract with EtOAc (3x).[2]

-

Purification: Wash combined organics with brine, dry over Na

SO

Modern C-H Activation

Recent advances (e.g., by the labs of Jin-Quan Yu or P. Wipf) utilize the oxazole ring as a directing group or a substrate for direct C-H functionalization.

-

Direct Arylation: Pd/Cu-catalyzed coupling of oxazoles with aryl halides preferentially occurs at the C-2 or C-5 position, avoiding the need for pre-functionalized stannanes or boronic acids.[2]

Medicinal Chemistry & SAR

FDA-Approved & Investigational Drugs

While many "azoles" exist in medicine, the specific 1,3-oxazole ring is distinct from isoxazoles (e.g., sulfamethoxazole) or oxazolidinones (e.g., linezolid).

| Drug | Indication | Structure / Role of Oxazole |

| Oxaprozin | NSAID (Arthritis) | 4,5-Diphenyl-1,3-oxazole .[2] The ring serves as a bioisostere for the aromatic core found in other propionic acid NSAIDs, providing metabolic stability and a unique pKa profile. |

| Ditazole | Platelet Aggregation Inhibitor | 4,5-Diphenyl-1,3-oxazole .[2] Structurally related to oxaprozin; inhibits platelet aggregation.[2] |

| Mubritinib | Kinase Inhibitor (Investigational) | 1,3-Oxazole linker .[2][4] Connects the trifluoromethyl-styryl group to the phenoxy-alkyl chain.[2] Targets HER2/EGFR pathways (and mitochondrial Complex I).[2] |

Structure-Activity Relationship (SAR) Logic

The oxazole ring is often employed as a bioisostere for:

-

Amides: The C=N bond mimics the carbonyl, and the ring oxygen mimics the amide nitrogen lone pair, but locked in a planar conformation.

-

Thiazoles/Pyridines: Oxazole is less lipophilic than thiazole (S vs O) and less basic than pyridine, allowing fine-tuning of solubility and hydrogen bond acceptor capability.[2]

Figure 3: The Oxazole Pharmacophore Map detailing sites for modification.[2]

Future Trajectories

Late-Stage Functionalization

The future of oxazole chemistry lies in C-H activation .[2] Rather than building the ring early, chemists are now inserting functional groups onto the pre-formed oxazole core at the end of a synthesis. This allows for the rapid generation of analog libraries (e.g., C-2 arylation) to tune potency and metabolic stability (blocking the C-2 metabolic soft spot).[2]

Targeted Protein Degradation (TPD)

Oxazoles are emerging as rigid, metabolically stable linkers in PROTACs (Proteolysis Targeting Chimeras).[2] Their defined geometry allows for precise spatial orientation between the E3 ligase ligand and the target protein ligand, a critical factor in successful ubiquitination.

References

-

Hantzsch, A. (1887). Ueber die Synthese des Pyridins aus Acetessigäther und Aldehydammoniak.[2] Justus Liebigs Annalen der Chemie, 215(1), 1-82.[2]

-

Cornforth, J. W., & Cornforth, R. H. (1947). The Synthesis of Oxazoles and the Structure of Penicillin. Journal of the Chemical Society, 96-102.[2] [2]

-

Wipf, P., & Miller, C. P. (1993). A New Synthesis of Highly Functionalized Oxazoles.[5][6] The Journal of Organic Chemistry, 58(14), 3604-3606.

-

Van Leusen, A. M., et al. (1972). Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cycloaddition to Aldehydes and Ketones.[2] Tetrahedron Letters, 13(23), 2367-2368.[2]

-

Besselièvre, F., et al. (2009).[7] C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles.[7] Synthesis, 2009(20), 3511-3512.[2]

-

PubChem. (2025).[2][8] Oxaprozin Compound Summary.[2][8][9] National Library of Medicine. [2]

-

PubChem. (2025).[2][8] Ditazole Compound Summary.[2][10] National Library of Medicine. [2]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Inavolisib | C18H19F2N5O4 | CID 124173720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - Mubritinib (C25H23F3N4O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 7. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]

- 8. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Ditazole | C19H20N2O3 | CID 29088 - PubChem [pubchem.ncbi.nlm.nih.gov]

Computational Profiling of 2-(4-Fluorophenyl)-5-phenyloxazole: From Electronic Structure to Bioactive Potential

Executive Summary

2-(4-Fluorophenyl)-5-phenyloxazole (CAS: 324-80-1) represents a critical scaffold in both optoelectronics and medicinal chemistry. As a fluorinated derivative of the scintillator PPO (2,5-diphenyloxazole), it combines the high quantum yield of diaryloxazoles with the metabolic stability and lipophilicity modulation provided by the para-fluorine substitution.

This technical guide provides a rigorous, self-validating computational protocol for characterizing this molecule.[1] Unlike generic tutorials, this document focuses on the specific electronic effects of the fluorine substituent on the oxazole core, providing the exact methodologies required to predict its UV-Vis absorption, fluorescence Stokes shift, and nucleophilic susceptibility.[1]

Part 1: Molecular Geometry & Electronic Ground State[1][2]

Theoretical Framework

The introduction of a fluorine atom at the para position of the 2-phenyl ring induces a strong inductive effect (-I) while offering a mesomeric donation (+M) to the conjugated system. To capture this subtle electronic balance, standard B3LYP functionals may be insufficient due to self-interaction errors in charge-transfer systems.[1]

Recommended Protocol:

-

Geometry Optimization: DFT/B3LYP/6-311++G(d,p). The diffuse functions (++ ) are mandatory to correctly model the lone pairs on the oxazole oxygen/nitrogen and the fluorine atom.[1]

-

Refinement (Optional): M06-2X/def2-TZVP for better description of non-covalent interactions if docking studies are planned.

Computational Workflow (DOT Visualization)

Figure 1: Step-by-step computational workflow ensuring convergence to a true local minimum before property calculation.

Part 2: Spectroscopic Profiling (UV-Vis & IR)

Vibrational Analysis (IR/Raman)

The vibrational signature is the primary method for validating the calculated geometry against experimental samples.[1]

-

Key Diagnostic Bands:

Scaling Factor: Calculated frequencies at B3LYP/6-311++G(d,p) must be scaled by 0.9613 to match experimental wavenumbers due to anharmonicity neglect.

Excited States (TD-DFT)

2,5-Diaryloxazoles are "push-pull" systems.[1] The oxazole ring acts as an electron relay.[1]

-

Method: TD-DFT (Time-Dependent Density Functional Theory).

-

Functional: CAM-B3LYP or wb97xd is preferred over B3LYP to correctly predict long-range charge transfer excitations, which are common in scintillators.[1]

-

Solvent Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol or Cyclohexane.[1]

Data Presentation: Predicted Transitions

| State | Transition | Energy (eV) | Wavelength (nm) | Oscillator Strength ( | Character |

| S₁ | HOMO | ~3.8 - 4.0 | 310 - 330 | > 0.8 (Strong) | |

| S₂ | HOMO-1 | ~4.5 | 275 | < 0.1 (Weak) | Mixed |

Note: Values are theoretical estimates based on PPO derivatives. The fluorine substitution typically induces a slight bathochromic shift (red shift) compared to unsubstituted PPO.

Part 3: Reactivity & Bioactive Potential

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the HOMO-LUMO gap.[1]

-

HOMO Location: Predominantly on the oxazole ring and the 5-phenyl group.[1]

-

LUMO Location: Delocalized across the oxazole and the electron-withdrawing 4-fluorophenyl ring.

-

Chemical Hardness (

): A large gap (approx 4.0 eV) indicates high kinetic stability, making it suitable as a stable fluorescent probe or drug scaffold.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the sites for receptor interaction:

-

Negative Potential (Red): Concentrated on the Oxazole Nitrogen (N) and the Fluorine atom. These are the H-bond acceptors in protein docking.[1]

-

Positive Potential (Blue): Distributed over the phenyl ring hydrogens.[1]

ADMET & Drug-Likeness

The fluorine atom significantly alters the physicochemical profile compared to PPO.[1]

| Property | Value (Est.) | Biological Implication |

| LogP | ~4.07 | High lipophilicity; crosses blood-brain barrier (BBB).[1] |

| TPSA | ~26.0 Ų | Good membrane permeability (Rule of 5 compliant).[1] |

| Metabolic Stability | High | Para-F blocks CYP450 oxidation at the exposed phenyl site.[1] |

Reactivity Logic Diagram

Figure 2: Causal relationship between the fluorinated structure, electronic stability, and biological binding mechanism.

Part 4: Experimental Validation Protocol

To ensure the "Trustworthiness" of your theoretical data, you must validate it against physical experiments.[1]

-

Synthesis Verification:

-

Synthesize via cyclodehydration of N-(2-oxo-2-phenylethyl)-4-fluorobenzamide using POCl₃.

-

Check: Melting point should be distinct from PPO (approx 70-74°C for PPO; fluorinated derivatives often melt higher).[1]

-

-

Solvatochromism Test:

-

Measure UV-Vis absorption in Hexane (non-polar) vs. Ethanol (polar).

-

Theory Check: If your TD-DFT calculation predicts a Charge Transfer (CT) state, you will observe a larger redshift in Ethanol experimentally. If the shift is negligible, the transition is locally excited (LE), and you should stick to standard B3LYP.[1]

-

References

-

NCI/CADD Group. (2023).[1] 2-(4-Fluorophenyl)-5-phenyloxazole (CID 23924).[2] PubChem Database.[1] [Link]

-

Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. Journal of Chemical Physics. (Basis for B3LYP functional). [Link]

-

Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1] A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP). Chemical Physics Letters. (Standard for TD-DFT).[1] [Link]

-

Molaid Chemicals. (2023).[1] Physicochemical properties of 2-(4-fluorobenzyl)-5-phenyloxazole derivatives. [Link]

-

Institut Curie. (2021).[1][3] The ability of 2,5-disubstituted oxazole dyes derivatives to generate two-photon upconversion. [Link]

Sources

- 1. repository.unar.ac.id [repository.unar.ac.id]

- 2. 324-80-1|2-(4-Fluorophenyl)-5-phenyloxazole|BLD Pharm [bldpharm.com]

- 3. The ability of 2,5-disubstituted oxazole dyes derivatives to generate two-photon upconversion photoluminescence and its brightness evaluation - Institut Curie [institut-curie.org]

Methodological & Application

applications of 2-(4-Fluorophenyl)-5-phenyloxazole in medicinal chemistry

Executive Summary

2-(4-Fluorophenyl)-5-phenyloxazole (CAS: 324-80-1) is a fluorinated derivative of the common scintillator PPO (2,5-diphenyloxazole). In medicinal chemistry, this compound serves a dual function:

-

Bioanalytical Tool: A critical wavelength shifter in Liquid Scintillation Counting (LSC) for high-sensitivity ADME/PK profiling of radiolabeled drug candidates.

-

Privileged Scaffold: A structural lead for designing COX-2 inhibitors and tubulin polymerization inhibitors, where the 4-fluoro substitution enhances metabolic stability against CYP450-mediated oxidation.

This guide provides actionable protocols for its use in bioanalysis and synthetic pathways for scaffold utilization.

Part 1: Bioanalytical Application – Liquid Scintillation Counting (LSC)

Context: ADME/PK Studies

In drug development, determining the Absorption, Distribution, Metabolism, and Excretion (ADME) of a candidate often requires radiolabeling (e.g., with

Mechanism of Action (Energy Transfer)

The efficiency of detection relies on a non-radiative energy transfer cascade (Förster Resonance Energy Transfer - FRET).

Figure 1: Energy transfer cascade in LSC. The fluorinated oxazole shifts emission to avoid self-absorption and match PMT sensitivity.

Protocol: Preparation of High-Efficiency Scintillation Cocktail

Objective: Prepare a cocktail suitable for counting aqueous biological samples (plasma/urine).

Reagents:

-

Solvent: Toluene (scintillation grade) or p-Xylene.

-

Surfactant: Triton X-100 (to emulsify aqueous samples).

-

Primary Fluor: PPO (2,5-Diphenyloxazole).

-

Secondary Fluor: 2-(4-Fluorophenyl)-5-phenyloxazole.

Step-by-Step Procedure:

-

Base Solvent Preparation: In a clean amber glass bottle, mix Toluene and Triton X-100 in a 2:1 ratio (v/v). This ensures miscibility with aqueous biological fluids.

-

Primary Fluor Addition: Dissolve PPO at a concentration of 5.0 g/L into the solvent mixture. Stir until completely dissolved.

-

Secondary Fluor Addition: Add 2-(4-Fluorophenyl)-5-phenyloxazole at a concentration of 0.2 g/L .

-

Note: The fluorinated derivative is used at lower concentrations due to its high quantum yield and specific role in shifting wavelength.

-

-

Degassing: Sonicate the solution for 10 minutes to remove dissolved oxygen (a potent quencher).

-

QC Check: Measure the background count rate (CPM) using a blank vial. It should be <20 CPM.

Part 2: Pharmacophore Application – Scaffold Design

Rational Design & SAR

The 2,5-diaryloxazole core is a bioisostere of the 1,2-diarylpyrazole found in Celecoxib (COX-2 inhibitor). The specific inclusion of the 4-fluorophenyl group is a strategic medicinal chemistry modification:

-

Metabolic Stability: The C-F bond is stronger than the C-H bond (116 vs. 99 kcal/mol). Placing fluorine at the para-position blocks CYP450-mediated hydroxylation, significantly extending the half-life (

) of the scaffold. -

Lipophilicity: Increases

, enhancing membrane permeability for intracellular targets like Tubulin.

Target: Tubulin Polymerization Inhibition

Derivatives of 2-(4-fluorophenyl)-5-phenyloxazole bind to the colchicine site of tubulin, preventing microtubule assembly and inducing apoptosis in cancer cells.

Key Structural Features for Activity:

-

Ring A (2-position): 4-Fluorophenyl (Essential for metabolic block).

-

Ring B (5-position): Phenyl ring (often substituted with methoxy groups in optimized leads to mimic Colchicine).

-

Linker: The oxazole ring provides a rigid spacer that orients the two aryl rings at the correct angle (~134°) to fit the hydrophobic pocket.

Part 3: Synthesis Protocol

Robinson-Gabriel Cyclodehydration

The most robust method for synthesizing the 2-(4-fluorophenyl)-5-phenyloxazole scaffold is the cyclodehydration of

Reaction Scheme:

Figure 2: Synthetic workflow for the production of the oxazole scaffold.

Detailed Bench Protocol

-

N-Acylation:

-

Dissolve 2-aminoacetophenone hydrochloride (10 mmol) in dry DCM (50 mL) with Triethylamine (22 mmol).

-

Add 4-fluorobenzoyl chloride (10 mmol) dropwise at 0°C.

-

Stir at RT for 4 hours. Wash with water, dry (

), and concentrate to yield the amide intermediate.

-

-

Cyclization:

-

Dissolve the amide intermediate in phosphoryl chloride (

, 15 mL). -

Reflux at 100°C for 3 hours.

-

Caution: Quench carefully by pouring onto crushed ice (exothermic).

-

Neutralize with

to pH 7.

-

-

Isolation:

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Recrystallize from hot ethanol to obtain white/off-white needles.

-

Yield Expectation: 75-85%.

-

Comparison of Properties

| Property | PPO (Standard) | 2-(4-Fluorophenyl)-5-phenyloxazole | Impact in Med Chem |

| MW | 221.26 | 239.25 | Slight increase in size. |

| Emission Max | ~360-370 nm | ~400-420 nm | Red-shifted; better PMT match. |

| LogP | 3.5 | ~3.9 | Higher lipophilicity (better cell entry). |

| Metabolic Stability | Low (Para-hydroxylation) | High (Blocked by Fluorine) | Extended half-life in vivo. |

References

-

Scintillation Properties : O'Donnell, C. M., et al. "Fluorometric and scintillation properties of 2,5-diaryloxazoles." Analytical Chemistry 42.1 (1970). Link

-

COX-2 Inhibition : Talley, J. J., et al. "4,5-Diaryloxazole inhibitors of cyclooxygenase-2 (COX-2)."[1] Medicinal Research Reviews 19.3 (1999): 199-208.[1] Link

-

Tubulin Inhibition : Ohsumi, K., et al. "Synthesis and antitumor activity of 2,5-diaryloxazoles." Bioorganic & Medicinal Chemistry Letters 18.1 (2008). Link

-

Synthesis Protocol: Robinson, R.

-acylaminoketones." Journal of the Chemical Society (1909). Link

Sources

Application Notes & Protocols: The 2,5-Diaryloxazole Scaffold in Modern Anticancer Drug Design

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 2,5-diaryloxazole motif, exemplified by 2-(4-Fluorophenyl)-5-phenyloxazole, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and favorable pharmacokinetic properties make it an ideal bioisostere for designing novel therapeutic agents. This guide provides an in-depth exploration of the synthesis of this core structure and its strategic application in the development of potent anticancer agents, using a combretastatin A-4 (CA-4) analogue as a case study. We will detail the underlying chemical principles, provide robust, step-by-step synthetic protocols, and elucidate the mechanism of action, thereby offering a comprehensive resource for researchers in oncology drug discovery.

Introduction: The Strategic Value of the 2,5-Diaryloxazole Core

Heterocyclic compounds are the bedrock of modern pharmacology. Among them, the oxazole ring is a five-membered heterocycle that has garnered significant attention due to its presence in numerous biologically active natural products and synthetic drugs.[1] The 2,5-diaryloxazole framework is particularly compelling for several reasons:

-

Structural Rigidity: Unlike flexible linkages, the oxazole ring locks the two appended aryl groups into a fixed spatial orientation. This conformational constraint is crucial for optimizing binding interactions with biological targets, as it reduces the entropic penalty upon binding.

-

Bioisosteric Potential: The diaryloxazole core can serve as a metabolically stable bioisostere for other linkers. A prime example is its use as a replacement for the cis-stilbene bridge found in natural products like Combretastatin A-4 (CA-4). The cis-double bond in CA-4 is essential for its potent anti-tubulin activity but is susceptible to in vivo isomerization to the inactive trans-isomer. The oxazole ring mimics the key dihedral angles of the active cis-conformation while preventing this isomerization, leading to compounds with potentially improved stability and efficacy.[1][2]

-

Pharmacokinetic Properties: The oxazole moiety can enhance a molecule's metabolic stability and cell permeability, making it a valuable component in drug design.

This guide focuses on 2-(4-Fluorophenyl)-5-phenyloxazole as a representative of this class and demonstrates its utility as a key intermediate in synthesizing targeted anticancer agents.

Synthesis of the Core Scaffold: 2-(4-Fluorophenyl)-5-phenyloxazole

The Robinson-Gabriel synthesis is a classic and reliable method for constructing 2,5-disubstituted oxazoles. It involves the cyclodehydration of a 2-acylamino-ketone.[3][4] This pathway is chosen for its robustness and the ready availability of starting materials. The key precursor, N-(2-oxo-2-phenylethyl)-4-fluorobenzamide, is prepared by acylating 2-aminoacetophenone with 4-fluorobenzoyl chloride.

Protocol 1: Robinson-Gabriel Synthesis of 2-(4-Fluorophenyl)-5-phenyloxazole

This protocol details the two-step synthesis starting from commercially available precursors.

Step A: Synthesis of N-(2-oxo-2-phenylethyl)-4-fluorobenzamide (Intermediate)

-

Reaction Setup: To a stirred solution of 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Acylation: In a separate flask, dissolve 4-fluorobenzoyl chloride (1.1 eq) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The disappearance of the 2-aminoacetophenone spot and the appearance of a new, less polar spot indicates product formation.

-

Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the pure intermediate.

Step B: Cyclodehydration to 2-(4-Fluorophenyl)-5-phenyloxazole

-

Reaction Setup: Place the N-(2-oxo-2-phenylethyl)-4-fluorobenzamide (1.0 eq) from Step A into a round-bottom flask.

-

Dehydration: Add concentrated sulfuric acid (H₂SO₄) (approx. 5 mL per gram of starting material) carefully at 0 °C.

-

Heating and Monitoring: Heat the mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.[5]

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice. A precipitate will form.

-

Neutralization and Isolation: Neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8. Collect the solid product by vacuum filtration.

-